N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine
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Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine is an organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a thian-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include steps such as:
Cyclohexene Formation: Cyclohexene can be synthesized from cyclohexanone through α-bromination followed by treatment with a base.
Ethylamine Addition: The cyclohexene is then reacted with ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine has several applications in scientific research:
Chemistry: It is used as a substrate in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a cyclohexene ring, ethyl chain, and thian-3-amine group sets it apart and may lead to unique applications and reactivity.
Properties
Molecular Formula |
C13H23NS |
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Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]thian-3-amine |
InChI |
InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2 |
InChI Key |
QFYXGARKTPVNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCCSC2 |
Origin of Product |
United States |
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